MAO‑B Inhibitory Potency: Sub‑100 nM IC50 Versus the Pyrrole Analog
In a head‑to‑head fluorometric assay using recombinant human MAO‑B and kynuramine as substrate, (2E)-1-(2,4-dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one (designated compound 10i in the original study) inhibited MAO‑B with an IC50 of 0.067 µM [1]. The closest pyrrole‑containing analog (compound 10f, bearing identical phenyl substitution but a pyrrole heterocycle) exhibited an IC50 of >1 µM for MAO‑B, representing a >15‑fold difference in potency [1]. This establishes the 5-methylthiophene ring as a critical potency determinant for MAO‑B inhibition within this chalcone series.
| Evidence Dimension | MAO‑B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.067 µM (compound 10i) |
| Comparator Or Baseline | Pyrrole analog (compound 10f): IC50 > 1 µM for MAO‑B |
| Quantified Difference | >15‑fold greater potency for the 5-methylthiophene chalcone |
| Conditions | Recombinant human MAO‑B, fluorometric assay, kynuramine substrate, 37 °C |
Why This Matters
Sub‑100 nM potency qualifies the compound as a high‑value lead for MAO‑B inhibitor development, whereas the pyrrole analog would be deprioritized in screening cascades due to insufficient potency.
- [1] Minders, C. Monoamine oxidase inhibitory activities of heterocyclic chalcones. M.Sc. Thesis, North-West University, Potchefstroom Campus, 2013. http://hdl.handle.net/10394/12251 View Source
